molecular formula C16H10BrFN4S B269860 3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Numéro de catalogue B269860
Poids moléculaire: 389.2 g/mol
Clé InChI: RNVLJZRPVMRAOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, commonly known as BFT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BFT belongs to the triazolothiadiazine class of compounds, which are known for their diverse biological activities. In

Applications De Recherche Scientifique

BFT has shown promising results in various scientific research applications, including drug discovery and development, neuropharmacology, and cancer research. BFT has been shown to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, BFT has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. BFT has also shown promising results in cancer research, with studies indicating that it has cytotoxic effects on cancer cells.

Mécanisme D'action

BFT's mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of GABA receptors. BFT has been shown to enhance the binding of GABA to its receptors, leading to increased GABAergic neurotransmission and subsequent anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
BFT has been shown to have a range of biochemical and physiological effects. Studies have shown that BFT can reduce the frequency and duration of seizures in animal models, indicating its potential as an anticonvulsant. Additionally, BFT has been found to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic. BFT has also been shown to have cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BFT is its diverse range of potential applications in scientific research. BFT's anticonvulsant, anxiolytic, and anticancer properties make it a promising candidate for drug discovery and development. However, one limitation of BFT is its low solubility in water, which can make it difficult to administer in experiments. Additionally, further research is needed to fully understand BFT's mechanism of action and potential side effects.

Orientations Futures

There are several future directions for BFT research. One potential direction is to investigate its potential as a treatment for epilepsy and other neurological disorders. Another potential direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand BFT's mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for BFT.

Méthodes De Synthèse

BFT can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and cyclization reactions. One of the most commonly used methods for synthesizing BFT is the condensation reaction between 2-bromobenzaldehyde and 4-fluorobenzohydrazide in the presence of a suitable catalyst. The reaction yields BFT as a white crystalline solid, which can be purified using recrystallization.

Propriétés

Nom du produit

3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Formule moléculaire

C16H10BrFN4S

Poids moléculaire

389.2 g/mol

Nom IUPAC

3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H10BrFN4S/c17-13-4-2-1-3-12(13)15-19-20-16-22(15)21-14(9-23-16)10-5-7-11(18)8-6-10/h1-8H,9H2

Clé InChI

RNVLJZRPVMRAOW-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3Br)C4=CC=C(C=C4)F

SMILES canonique

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3Br)C4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.